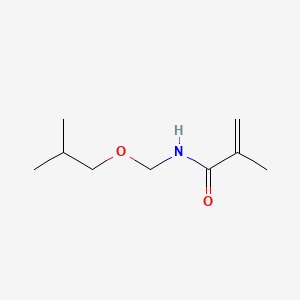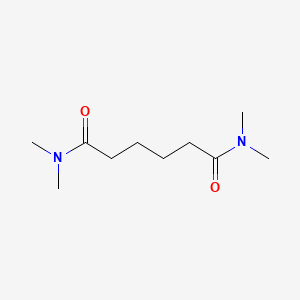
N-((2-Methylpropoxy)methyl)methacrylamide
Overview
Description
N-((2-Methylpropoxy)methyl)methacrylamide, also known as MPMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPMA is a monomer that is used in the synthesis of various polymers and copolymers. It has a wide range of applications in the fields of materials science, biotechnology, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((2-Methylpropoxy)methyl)methacrylamide is not well understood. However, it is believed that N-((2-Methylpropoxy)methyl)methacrylamide interacts with biological macromolecules such as proteins and nucleic acids through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. This interaction can result in changes in the conformation and function of the macromolecules, which can lead to various biological effects.
Biochemical and Physiological Effects:
N-((2-Methylpropoxy)methyl)methacrylamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-((2-Methylpropoxy)methyl)methacrylamide has also been shown to have anti-inflammatory and antioxidant properties. It has been shown to reduce the levels of pro-inflammatory cytokines and reactive oxygen species in various cell types. N-((2-Methylpropoxy)methyl)methacrylamide has also been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-((2-Methylpropoxy)methyl)methacrylamide in lab experiments is its versatility. N-((2-Methylpropoxy)methyl)methacrylamide can be used in the synthesis of various polymers and copolymers, which can be tailored to specific applications. N-((2-Methylpropoxy)methyl)methacrylamide-based materials have excellent mechanical properties, thermal stability, and biocompatibility. However, one of the limitations of using N-((2-Methylpropoxy)methyl)methacrylamide is its high cost. N-((2-Methylpropoxy)methyl)methacrylamide is a relatively expensive monomer, which can limit its use in large-scale applications.
Future Directions
There are many future directions for the use of N-((2-Methylpropoxy)methyl)methacrylamide in scientific research. One of the future directions is the development of N-((2-Methylpropoxy)methyl)methacrylamide-based materials for drug delivery applications. N-((2-Methylpropoxy)methyl)methacrylamide-based hydrogels can be used to deliver drugs to specific tissues or organs, which can improve the efficacy and reduce the side effects of drugs. Another future direction is the development of N-((2-Methylpropoxy)methyl)methacrylamide-based materials for tissue engineering applications. N-((2-Methylpropoxy)methyl)methacrylamide-based materials can be used to develop scaffolds for the regeneration of various tissues such as bone, cartilage, and skin. N-((2-Methylpropoxy)methyl)methacrylamide-based materials can also be used in the development of biosensors for the detection of various analytes. Overall, the use of N-((2-Methylpropoxy)methyl)methacrylamide in scientific research has great potential for the development of new materials and technologies with various applications in biotechnology, pharmaceuticals, and materials science.
Scientific Research Applications
N-((2-Methylpropoxy)methyl)methacrylamide is widely used in the synthesis of various polymers and copolymers. It has been used in the development of hydrogels, which have applications in drug delivery, tissue engineering, and wound healing. N-((2-Methylpropoxy)methyl)methacrylamide-based copolymers have been used in the development of high-performance materials such as adhesives, coatings, and composites. N-((2-Methylpropoxy)methyl)methacrylamide has also been used in the synthesis of stimuli-responsive polymers, which have applications in the development of sensors, actuators, and smart materials.
properties
IUPAC Name |
2-methyl-N-(2-methylpropoxymethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(2)5-12-6-10-9(11)8(3)4/h7H,3,5-6H2,1-2,4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYISXLZCIVDDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCNC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196524 | |
| Record name | N-((2-Methylpropoxy)methyl)methacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-Methylpropoxy)methyl)methacrylamide | |
CAS RN |
4548-27-0 | |
| Record name | N-(Isobutoxymethyl)methacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4548-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((2-Methylpropoxy)methyl)methacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004548270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((2-Methylpropoxy)methyl)methacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(2-methylpropoxy)methyl]methacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1596372.png)







